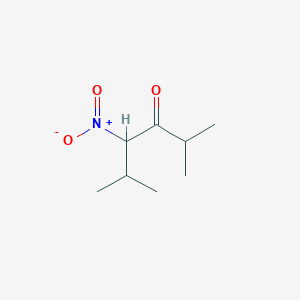
3-Hexanone, 2,5-dimethyl-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexanone, 2,5-dimethyl-4-nitro- is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol It is a derivative of hexanone, characterized by the presence of two methyl groups and a nitro group attached to the hexanone backbone
準備方法
The synthesis of 3-Hexanone, 2,5-dimethyl-4-nitro- typically involves the nitration of 2,5-dimethylhexan-3-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process introduces the nitro group at the desired position on the hexanone molecule .
Industrial production methods may involve more advanced techniques to ensure higher yields and purity. These methods could include the use of continuous flow reactors and optimized reaction conditions to achieve efficient nitration.
化学反応の分析
3-Hexanone, 2,5-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitro group can yield amines. Typical reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically results in the formation of 2,5-dimethyl-4-aminohexan-3-one.
科学的研究の応用
3-Hexanone, 2,5-dimethyl-4-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing. It may have applications in the development of new drugs or therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Hexanone, 2,5-dimethyl-4-nitro- exerts its effects depends on the specific context of its use. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the molecule. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
類似化合物との比較
3-Hexanone, 2,5-dimethyl-4-nitro- can be compared with other similar compounds, such as:
2,5-Dimethyl-4-nitro-3-hexanone: Similar in structure but with different positional isomers.
2,5-Dimethyl-3-hexanone: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitro-3-hexanone: Similar nitro group but different methyl group positions, leading to variations in reactivity and applications.
The uniqueness of 3-Hexanone, 2,5-dimethyl-4-nitro- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2,5-dimethyl-4-nitrohexan-3-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(9(11)12)8(10)6(3)4/h5-7H,1-4H3 |
InChIキー |
MOADJHPMFUMYQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)C(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


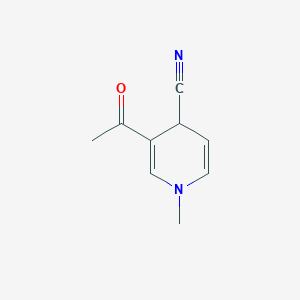
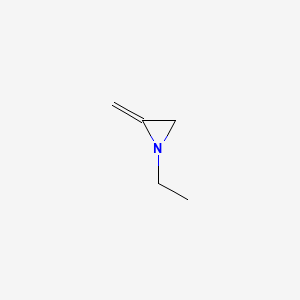
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
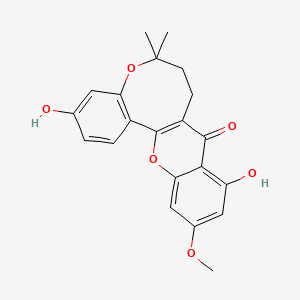
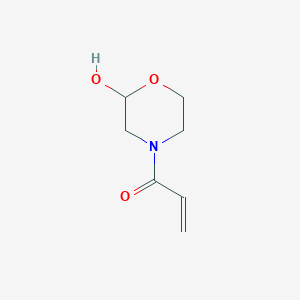
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
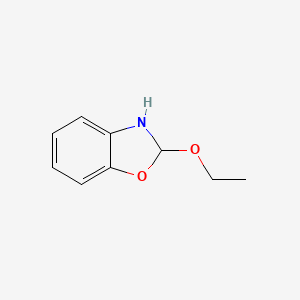

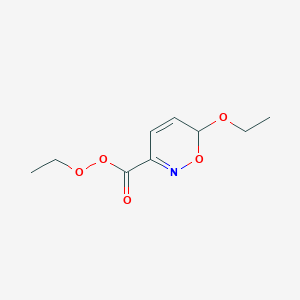
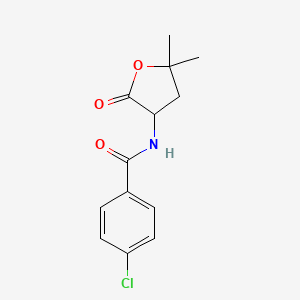
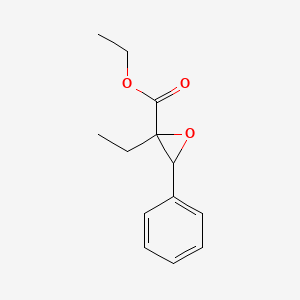

![Thymine,[methyl-3H]](/img/structure/B13805599.png)
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
